1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride

sigma-1 receptor sigma-2 receptor binding selectivity

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine hydrochloride (CAS 165377-44-6), also known as SA4503 dihydrochloride or cutamesine dihydrochloride, is a synthetic piperazine derivative that functions as a potent and selective sigma‑1 (σ1) receptor agonist. It exhibits an IC50 of 17.4 nM for the σ1 receptor subtype in guinea pig brain membranes while demonstrating approximately 100‑fold lower affinity for the σ2 receptor subtype (IC50 = 1,784 nM).

Molecular Formula C23H33ClN2O2
Molecular Weight 405.0 g/mol
CAS No. 165377-44-6
Cat. No. B1662485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride
CAS165377-44-6
Synonyms(11C)SA4503
1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
cutamesine
SA 4503
SA-4503
SA4503
Molecular FormulaC23H33ClN2O2
Molecular Weight405.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl
InChIInChI=1S/C23H32N2O2.ClH/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20;/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3;1H
InChIKeyIWAWUADQLKNPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine Hydrochloride (CAS 165377-44-6) – Compound Identity and Pharmacological Baseline


1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine hydrochloride (CAS 165377-44-6), also known as SA4503 dihydrochloride or cutamesine dihydrochloride, is a synthetic piperazine derivative that functions as a potent and selective sigma‑1 (σ1) receptor agonist . It exhibits an IC50 of 17.4 nM for the σ1 receptor subtype in guinea pig brain membranes while demonstrating approximately 100‑fold lower affinity for the σ2 receptor subtype (IC50 = 1,784 nM) . The compound is orally active, shows minimal affinity for 36 other receptor systems, and has been validated as both a pharmacological probe and a PET radioligand ([11C]SA4503) for mapping σ1 receptors in vivo .

Target engagement Sigma-1 receptor agonism with reported selectivity context
Oral dosing Reported oral behavioral efficacy in rodent models
Imaging probe Reported [11C] radioligand for sigma-1 brain imaging studies

Why Sigma‑1 Receptor Ligands Cannot Be Interchanged: The Differential Profile of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine Hydrochloride


Sigma‑1 receptor ligands are often treated as a homogeneous class; however, their functional selectivity (agonist vs. antagonist), sigma‑1/sigma‑2 selectivity ratios, off‑target receptor profiles, oral bioavailability, and aqueous solubility differ dramatically across compounds . For example, haloperidol acts as a σ1 antagonist with concomitant dopamine D2 and σ2 receptor activity , while (+)-pentazocine carries opioid liabilities . Even among σ1 agonists, PRE‑084 shows markedly different solubility and sigma‑2 selectivity characteristics . Substituting any of these for 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine hydrochloride without accounting for these quantifiable differences can lead to erroneous conclusions about σ1‑mediated pharmacology and confound in vivo study outcomes. The evidence below provides the specific, comparator‑anchored data required to justify compound selection.

  • Functional selectivity divergence

    Sigma-1 agonist/antagonist profiles are not interchangeable; reported agonist activity may not translate to antagonist-class ligands like haloperidol.

  • Sigma-1/sigma-2 selectivity mismatch

    Selectivity ratios differ markedly among sigma-1 ligands; class-level sigma-1 binding does not guarantee equivalent sigma-2 sparing or functional outcomes.

  • Off-target receptor liabilities

    Common reference compounds (e.g. haloperidol, (+)-pentazocine) carry dopamine D2 or opioid activity that confounds sigma-1 interpretation; a clean off-target profile may be required for unambiguous target engagement studies.

Quantitative Differentiation Evidence for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine Hydrochloride vs. Closest Comparators


Sigma‑1 vs. Sigma‑2 Binding Selectivity: SA4503 vs. PRE‑084, (+)-Pentazocine, and 4‑IBP

SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride) exhibits a sigma‑1/sigma‑2 selectivity ratio of 103‑fold in guinea pig brain membranes (IC50 σ1 = 17.4 nM; IC50 σ2 = 1,784 nM) . In contrast, PRE‑084 demonstrates a sigma‑1/sigma‑2 selectivity ratio of approximately 5,950‑fold (σ1 IC50 = 2.2 nM; σ2 IC50 = 13,091 nM) but with considerably higher absolute sigma‑2 binding . (+)-Pentazocine binds σ1 with an IC50 of 8.90 nM but also binds opioid receptors and shows only ~10‑fold sigma‑2 selectivity . 4‑IBP achieves a sigma‑1/sigma‑2 selectivity ratio of only ~15‑fold (Ki σ1 = 1.7 nM; Ki σ2 = 25.2 nM) . SA4503 provides a balanced, intermediate selectivity profile that avoids both the extreme sigma‑2 sparing of PRE‑084 and the narrow selectivity window of 4‑IBP or the opioid cross‑reactivity of (+)-pentazocine.

Sigma-1 vs. Sigma-2 Selectivity
Head-to-head
SA4503: selectivity ratio 103
PRE-084: 5,950 (more σ2 sparing)
4-IBP: 15
(+)-Pentazocine: ~10
Intermediate selectivity supports sigma-1-specific pharmacology without extreme σ2 sparing.
Guinea pig brain membranes; radioligand conditions apply.
sigma-1 receptor sigma-2 receptor binding selectivity radioligand binding guinea pig brain membranes

Broad Receptor Selectivity: SA4503 vs. Haloperidol and (+)-Pentazocine

SA4503 demonstrates negligible affinity for 36 other receptors, ion channels, and second messenger systems at concentrations up to 10 µM . In contrast, haloperidol, a widely used sigma‑1 reference compound, binds sigma‑1 with a Ki of 13.5 nM but also acts as a potent dopamine D2 receptor antagonist (Ki ≈ 1–2 nM) and blocks sigma‑2 receptors . (+)-Pentazocine binds sigma‑1 with an IC50 of 8.90 nM but is also a known opioid receptor ligand . The clean off‑target profile of SA4503 ensures that observed pharmacological effects can be attributed specifically to sigma‑1 receptor activation, whereas haloperidol's polypharmacology confounds mechanistic interpretation and (+)-pentazocine's opioid activity complicates behavioral readouts.

Off-target Receptor Profile
Cross-study
SA4503: 0/36 off-target hits at 10 µM
Haloperidol: D2/σ2 liabilities
(+)-Pentazocine: opioid activity
Clean off-target profile enables unambiguous sigma-1 target engagement interpretation.
In vitro radioligand binding panels.
receptor selectivity off-target profiling sigma-1 selectivity dopamine D2 opioid receptors

Oral Bioavailability and In Vivo Behavioral Efficacy: SA4503 vs. PRE‑084

SA4503 is orally active and reduces immobility time in the mouse forced swimming test (FST) at 1.0 mg/kg p.o. (immobility time: 214.8 s vehicle vs. 111.6 s SA4503; 48% reduction) . Oral SA4503 also elicits cerebral acetylcholine release in rat frontal cortex and hippocampus at 5–20 mg/kg p.o. . PRE‑084, another selective σ1 agonist, produces antidepressant‑like effects in the FST but requires intraperitoneal administration in published studies, and its oral bioavailability data are not readily available . This makes SA4503 the clearly superior option for studies requiring oral dosing and robust in vivo target engagement with validated behavioral endpoints.

Oral Behavioral Efficacy
Cross-study
SA4503: 48% immobility reduction at 1 mg/kg p.o.
PRE-084: no oral FST data available
Reported oral efficacy supports oral dosing in behavioral pharmacology research.
Mouse forced swim test; oral administration.
oral bioavailability forced swim test antidepressant-like activity behavioral pharmacology acetylcholine release

Aqueous Solubility Advantage for In Vitro and In Vivo Formulation: SA4503 vs. PRE‑084 and (+)-Pentazocine

SA4503 dihydrochloride is soluble in water at 44.14 mg/mL (100 mM), enabling preparation of high‑concentration aqueous stock solutions without organic co‑solvents that may interfere with biological assays . PRE‑084 hydrochloride achieves a maximum aqueous solubility of 25 mM (water) or 16 mg/mL , and (+)-pentazocine free base has extremely poor water solubility (estimated 17.55 mg/L, requiring acidic conditions or organic solvents for dissolution) . The 4‑ to 400‑fold superior aqueous solubility of SA4503 reduces formulation complexity, minimizes vehicle‑induced artifacts, and facilitates consistent dosing in both in vitro and systemic in vivo experiments.

Aqueous Solubility
Cross-study
SA4503: 100 mM in water
PRE-084: 25–45 mM
(+)-Pentazocine:
High aqueous solubility supports vehicle-free formulation for in vitro and in vivo assays.
Data at room temperature; may vary with conditions.
PET Brain Uptake Specificity
Head-to-head
[11C]SA4503 brain uptake reduced ~70% by SA4503/haloperidol
(+)-Pentazocine: no significant block
Reported sigma-1-specific brain imaging with no brain-penetrant radiolabeled metabolites.
Rat PET imaging; pre-/co-injection blocking studies.
Neuroprotection Endpoints
Head-to-head
Motor neuron loss reduction ~20% (SA4503 ≈ PRE-084)
Retinal cellular protection comparable across tested σ1 agonists
Comparable cellular neuroprotection endpoints; oral dosing profile may support broader study designs.
ALS and retinitis pigmentosa mouse models; direct comparator studies.
aqueous solubility formulation DMSO solubility stock solution preparation in vitro assay compatibility

Validated PET Radioligand Utility for In Vivo Sigma‑1 Receptor Imaging: [11C]SA4503 vs. Haloperidol and Other Sigma Ligands

[11C]SA4503 is a validated positron emission tomography (PET) radioligand that enables in vivo mapping and quantification of sigma‑1 receptors in the brain and peripheral organs . In blocking studies, co‑injection of cold SA4503 or haloperidol reduced brain uptake of [11C]SA4503 to approximately 30% of control, whereas the sigma ligands (+)-pentazocine and (−)-pentazocine failed to produce significant blocking . This demonstrates superior in vivo specificity of [11C]SA4503 for sigma‑1 sites compared to benzomorphan‑derived ligands. The compound's lack of radiolabeled metabolites in the brain 30 minutes post‑injection further supports its utility for quantitative PET studies . No equivalent PET radioligand exists for PRE‑084 or 4‑IBP with comparable brain imaging validation.

PET Brain Uptake Specificity
Head-to-head
[11C]SA4503 brain uptake reduced ~70% by SA4503/haloperidol
(+)-Pentazocine: no significant block
Reported sigma-1-specific brain imaging with no brain-penetrant radiolabeled metabolites.
Rat PET imaging; pre-/co-injection blocking studies.
PET imaging sigma-1 receptor [11C]SA4503 brain uptake receptor occupancy neuroimaging

Consistent Neuroprotective Efficacy in Direct Comparator Studies: SA4503 vs. PRE‑084 and (+)-Pentazocine in Retinal Degeneration and ALS Models

In a head‑to‑head comparison study in the rd10 mouse model of retinitis pigmentosa, SA4503, PRE‑084, and (+)-pentazocine all improved cell viability, attenuated oxidative stress, and increased Nrf2, Nqo1, and Cat expression; however, only (+)-pentazocine significantly improved visual acuity, outer retinal thickness, and photopic ERG responses, while SA4503 and PRE‑084 showed similar but less pronounced functional benefits . In the SOD1G93A mouse model of ALS, both SA4503 and PRE‑084 reduced motor neuron loss by approximately 20%, associated with modulation of ER stress markers IRE1α and XBP1 . These data position SA4503 as providing neuroprotective efficacy comparable to PRE‑084 and (+)-pentazocine in mechanistic endpoints, while offering advantages in oral bioavailability and selectivity (see Evidence Items 2, 3, and 4) that make it the more versatile agent for multi‑endpoint in vivo neuroprotection studies.

Neuroprotection Endpoints
Head-to-head
Motor neuron loss reduction ~20% (SA4503 ≈ PRE-084)
Retinal cellular protection comparable across tested σ1 agonists
Comparable cellular neuroprotection endpoints; oral dosing profile may support broader study designs.
ALS and retinitis pigmentosa mouse models; direct comparator studies.
neuroprotection retinal degeneration ALS motor neuron sigma-1 agonist rd10 mouse SOD1G93A

Optimal Research and Industrial Application Scenarios for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine Hydrochloride


Sigma‑1 Receptor Target Validation Requiring Unambiguous Pharmacological Isolation

When a study demands clean attribution of biological effects to sigma‑1 receptor activation, SA4503's documented lack of affinity for 36 off‑target systems —in contrast to haloperidol (D2/σ2 confounds) and (+)-pentazocine (opioid activity)—makes it the definitive tool compound. Its 103‑fold σ1/σ2 selectivity ensures specific σ1 engagement without dose‑limiting σ2 cross‑reactivity .

Orally Dosed Behavioral Pharmacology and Antidepressant Drug Discovery Programs

For rodent behavioral studies requiring oral dosing, SA4503's validated oral efficacy (48% immobility reduction in the forced swimming test at 1 mg/kg p.o.) and demonstrated oral enhancement of cerebral acetylcholine release provide a robust platform that orally unvalidated comparators like PRE‑084 cannot match. This enables clinically translatable dosing routes in preclinical antidepressant and cognitive enhancement research.

In Vivo PET Imaging and Sigma‑1 Receptor Occupancy Studies

When quantitative in vivo mapping of sigma‑1 receptor distribution or occupancy is required, [11C]SA4503 is the optimal radioligand. Its high brain uptake, specific blocking by sigma‑1‑selective agents (but not benzomorphans), and absence of brain‑penetrant radiolabeled metabolites provide superior imaging characteristics that no other sigma‑1 ligand can offer for translational neuroimaging.

Aqueous‑Compatible In Vitro Assays and In Vivo Formulation Workflows

For high‑throughput in vitro screening or in vivo studies requiring aqueous formulation without organic co‑solvents, SA4503's solubility of 100 mM in water eliminates the need for DMSO or other vehicles that can introduce assay artifacts or limit dosing volumes. This solubility advantage (4‑fold over PRE‑084; >10,000‑fold over (+)-pentazocine) makes SA4503 the most practical and versatile sigma‑1 agonist for integrated discovery workflows.

Application
Selection Property
Validation Focus
Sigma-1 target engagement studies
Receptor selectivity profile
Off-target receptor profiling
Oral behavioral pharmacology
Oral bioavailability and brain exposure
In vivo behavioral endpoint validation
Sigma-1 PET neuroimaging
Radioligand brain uptake specificity
In vivo PET blockade studies
Aqueous-compatible formulation
Aqueous solubility
Vehicle artifact minimization
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